4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one
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Overview
Description
4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 6th and 7th positions on the isoquinoline ring, along with a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of 6,7-dimethoxyisoquinoline followed by oxidation to introduce the ketone group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be further oxidized.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Derivatives with different substituents at the 4th position.
Oxidation: Carboxylic acids or other oxidized forms.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6,7-dimethoxyisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyisoquinolin-1(2H)-one: Lacks the bromine atom at the 4th position.
4-Bromoisoquinolin-1(2H)-one: Lacks the methoxy groups at the 6th and 7th positions.
Isoquinolin-1(2H)-one: Lacks both the bromine and methoxy groups.
Uniqueness
4-Bromo-6,7-dimethoxyisoquinolin-1(2H)-one is unique due to the combination of the bromine atom and methoxy groups, which can influence its chemical reactivity and biological activity. This combination can make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
4-bromo-6,7-dimethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-3-6-7(4-10(9)16-2)11(14)13-5-8(6)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
VHOAOBVDTWORLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CNC2=O)Br)OC |
Origin of Product |
United States |
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